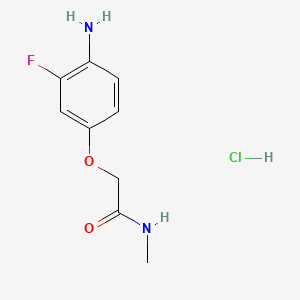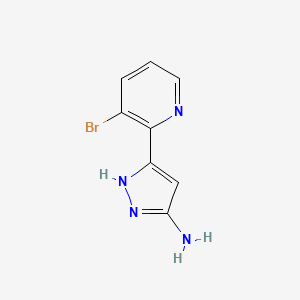
2-(Azidomethyl)pyridine-3-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H6N4O2·HCl. It is characterized by the presence of an azido group attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 2-(chloromethyl)pyridine-3-carboxylic acid with sodium azide. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, under controlled temperature conditions to ensure the formation of the azido compound .
Industrial Production Methods
Industrial production of 2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The azido group participates in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Cycloaddition Reactions: Major products are triazole derivatives, which are valuable in medicinal chemistry and materials science.
Applications De Recherche Scientifique
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules, such as nucleic acids.
Medicine: Investigated for its potential in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are used to label and functionalize biomolecules. The azido group acts as a reactive handle, enabling site-specific modifications without interfering with the biological activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Azidomethyl)pyridine-4-carboxylic acid
- 2-(Azidomethyl)pyridine-5-carboxylic acid
Uniqueness
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride is unique due to its specific position of the azido group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it particularly valuable in certain synthetic applications and bioorthogonal chemistry .
Propriétés
Formule moléculaire |
C7H7ClN4O2 |
|---|---|
Poids moléculaire |
214.61 g/mol |
Nom IUPAC |
2-(azidomethyl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6N4O2.ClH/c8-11-10-4-6-5(7(12)13)2-1-3-9-6;/h1-3H,4H2,(H,12,13);1H |
Clé InChI |
WNUKNVHPRSIPQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol](/img/structure/B13593762.png)

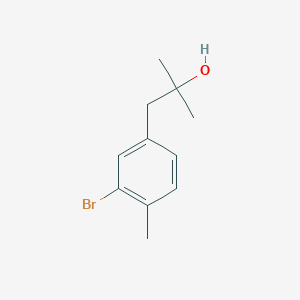
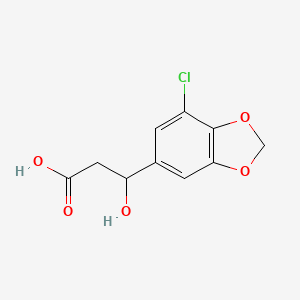
![2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13593785.png)
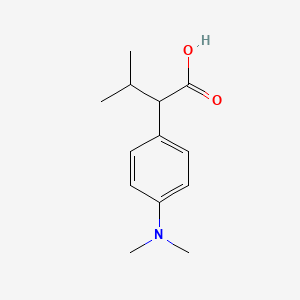
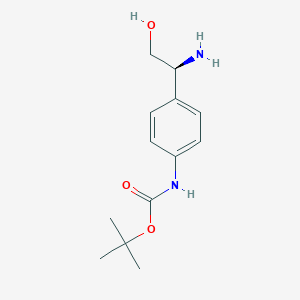

![rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis](/img/structure/B13593794.png)

